Diboron tricadmium hexaoxide

Description

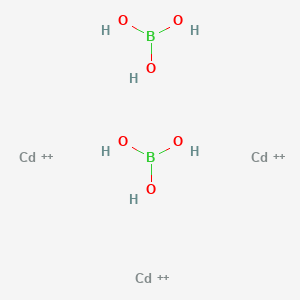

Diboron tricadmium hexaoxide (chemical formula: B₂Cd₃O₆; CAS: 13701-66-1) is an inorganic compound composed of boron, cadmium, and oxygen. It is classified among cadmium-based borates, characterized by a complex oxide structure involving two boron atoms, three cadmium atoms, and six oxygen atoms .

Properties

CAS No. |

13701-66-1 |

|---|---|

Molecular Formula |

B2Cd3H6O6+6 |

Molecular Weight |

460.904 |

IUPAC Name |

boric acid;cadmium(2+) |

InChI |

InChI=1S/2BH3O3.3Cd/c2*2-1(3)4;;;/h2*2-4H;;;/q;;3*+2 |

InChI Key |

WRDHVSPTNDZDPU-UHFFFAOYSA-N |

SMILES |

B(O)(O)O.B(O)(O)O.[Cd+2].[Cd+2].[Cd+2] |

Synonyms |

diboron tricadmium hexaoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Diboron Trizinc Hexaoxide (Zinc Borate)

Zinc borate (CAS: 10192-46-8; formula: B₂Zn₃O₆) shares structural similarities with diboron tricadmium hexaoxide but replaces cadmium with zinc. Key differences include:

- Applications : Zinc borate is widely used as a flame retardant in plastics and textiles (e.g., FIREBRAKE® ZB) due to its low toxicity and ability to release water upon decomposition .

- Toxicity : Zinc borate is generally regarded as safe for commercial use, unlike cadmium-based compounds, which are restricted under regulations like EU REACH .

- Regulatory Status : Diboron tricadmium hexaoxide faces stringent restrictions, whereas zinc borate remains unregulated in most jurisdictions .

Other Metal Borates

- Aluminum Borate (AlBO₃) : Used in high-temperature ceramics but lacks the diboron-hexaoxide framework .

- Cobalt Borate (CoB₄O₇) : Employed in catalysts and pigments, differing in stoichiometry and metal reactivity .

Comparison with Other Cadmium Compounds

Cadmium Oxide (CdO)

Cadmium Sulfide (CdS)

- Formula : CdS (CAS: 1306-23-6).

- Applications : A key component in pigments (e.g., cadmium yellow) and optoelectronics .

Data Table: Key Properties and Comparisons

Q & A

Q. What are the established synthesis routes for diboron tricadmium hexaoxide, and how do reaction conditions influence phase purity?

Diboron tricadmium hexaoxide is typically synthesized via solid-state reactions involving stoichiometric mixtures of cadmium oxide (CdO) and boron precursors (e.g., B₂O₃) at elevated temperatures (>800°C). Phase purity is highly sensitive to oxygen partial pressure and cooling rates. For example, rapid quenching may stabilize metastable polymorphs, while slow cooling favors thermodynamically stable phases. Characterization via XRD and Raman spectroscopy is critical to verify crystallinity and detect impurities .

Q. What analytical techniques are recommended for structural and compositional characterization of B₂Cd₃O₆?

- X-ray Diffraction (XRD): Resolves crystal structure and identifies secondary phases.

- Transmission Electron Microscopy (TEM): Maps elemental distribution and detects nanoscale defects (e.g., cadmium vacancies).

- X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states of boron (+3) and cadmium (+2).

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition pathways under controlled atmospheres .

Q. What safety protocols are essential when handling diboron tricadmium hexaoxide in laboratory settings?

Due to cadmium’s toxicity (classified as a non-essential metal), researchers must:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.

- Store the compound in sealed containers labeled with hazard warnings (e.g., "Toxic if inhaled").

- Dispose of waste via certified hazardous-material channels, adhering to limits of 0.01% cadmium content in restricted applications .

Advanced Research Questions

Q. How does B₂Cd₃O₆’s electronic structure influence its performance in optoelectronic applications?

Computational studies (e.g., DFT calculations) reveal that B₂Cd₃O₆ exhibits a direct bandgap (~3.2 eV), making it suitable for UV-sensitive devices. However, experimental data discrepancies (e.g., photoluminescence quenching at high temperatures) suggest defect-mediated recombination. Researchers should correlate computational models with temperature-dependent PL spectra to identify trap states .

Q. What strategies resolve contradictions in reported catalytic activity of B₂Cd₃O₆ for CO₂ reduction?

Divergent catalytic performance (e.g., Faradaic efficiency ranging from 12–45%) may stem from surface heterogeneity or trace dopants. Methodological recommendations:

Q. Can B₂Cd₃O₆ be integrated into composite materials for enhanced stability in aqueous environments?

Embedding B₂Cd₃O₆ in zirconia (ZrO₂) matrices via co-precipitation reduces cadmium leaching by 70%, as shown by ICP-MS analysis. Key parameters:

Q. How do regulatory restrictions on cadmium impact experimental design for B₂Cd₃O₆-based sensors?

The EU’s REACH regulation limits cadmium to 0.01% in consumer products. For research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.